REACTION_CXSMILES
|
COC([C:5]1[CH2:10][C:9]([C:18]#[N:19])([C:11]2[CH:12]=[N:13][C:14]([F:17])=[CH:15][CH:16]=2)[CH2:8][CH2:7][C:6]=1[OH:20])=O.[Na+].[Cl-].O>CS(C)=O>[F:17][C:14]1[N:13]=[CH:12][C:11]([C:9]2([C:18]#[N:19])[CH2:8][CH2:7][C:6](=[O:20])[CH2:5][CH2:10]2)=[CH:16][CH:15]=1 |f:1.2|
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Name
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5-Cyano-5-(6-fluoro-pyridin-3-yl)-2-hydroxy-cyclohex-1-enecarboxylic acid methyl ester
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Quantity
|
32 g
|
Type
|
reactant
|
Smiles
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COC(=O)C1=C(CCC(C1)(C=1C=NC(=CC1)F)C#N)O
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Name
|
|
Quantity
|
7.78 g
|
Type
|
reactant
|
Smiles
|
[Na+].[Cl-]
|
Name
|
|
Quantity
|
6.5 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
110 mL
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Type
|
solvent
|
Smiles
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CS(=O)C
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Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
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Setpoint
|
160 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
It was cooled to room temperature
|
Type
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EXTRACTION
|
Details
|
The aqueous layer was extracted with EtOAc (3×200 mL)
|
Type
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WASH
|
Details
|
The combined organic layer was washed with brine (300 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulphate
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Type
|
FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography on silica gel (
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Type
|
WASH
|
Details
|
eluting with a gradient elution of between 10-25% EtOAc in petroleum ether)
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=N1)C1(CCC(CC1)=O)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 49989.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |